molecular formula C15H27NO7S B1380947 (1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester CAS No. 365997-36-0

(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester

Cat. No. B1380947
M. Wt: 365.4 g/mol
InChI Key: REERHKRKNNLBKG-QJPTWQEYSA-N
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Description

“(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester” is a chemical compound with the CAS Number: 365997-36-0. It has a molecular weight of 365.45 and its linear formula is C15H27NO7S .


Synthesis Analysis

The synthesis of this compound generally involves the following steps :


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H27NO7S .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Asymmetric Hydrogenation

The compound has been utilized in asymmetric hydrogenation processes. For instance, Kubryk and Hansen (2006) demonstrated its application in the preparation of a beta-amino acid pharmacophore through asymmetric hydrogenation of enamine ester, achieving high enantiomeric excess (Kubryk & Hansen, 2006).

Polymer Synthesis

Qu, Sanda, and Masuda (2009) explored its use in the synthesis and chiroptical properties of amino acid-derived poly(methylpropargyl ester)s. These polymers exhibited unique structural properties and were analyzed for their helical structures and stability under various conditions (Qu, Sanda, & Masuda, 2009).

Enantioselective Synthesis

Alonso et al. (2005) described an enantioselective synthesis method using this compound, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This process emphasized the compound's potential in creating enantioselectively synthesized products (Alonso, Santacana, Rafecas, & Riera, 2005).

Improved Synthesis Methods

Badland et al. (2010) reported an improved synthesis of a similar compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, highlighting advancements in the synthesis process and emphasizing the importance of this compound in various chemical syntheses (Badland, Bains, Howard, Laity, & Newman, 2010).

Application in Chiral Methylpropargyl Ester Monomers

The application of this compound extends to the creation of chiral methylpropargyl ester monomers, which are important in the synthesis of specialized polymers with unique optical properties. The research by Qu, Sanda, and Masuda (2009) is particularly relevant in this context (Qu, Sanda, & Masuda, 2009).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . It is recommended to avoid contact with skin and eyes and to maintain good ventilation conditions during handling and storage .

properties

IUPAC Name

ethyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REERHKRKNNLBKG-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801112602
Record name Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester

CAS RN

365997-36-0
Record name Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365997-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Racemate-ethyl 3-(tert-butoxycarbonylamino)-4-hydroxycyclohexanecarboxylate (12.0 g, 42 mmol) and triethylamine (12.7 g, 126 mmol) in dichloromethane (150 mL) was added methanesulfonyl chloride (9.5 g, 84 mmol) dropwise at 0° C., and the mixture was stirred at 0° C. for 3 hours. The solution was washed with water (100 mL×3) and brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford the title compound (15 g, crude) as a yellow oil. MS (ES+) C15H27NO7S requires: 365, found: 266 [M+H−100]+.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Reactant of Route 2
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Reactant of Route 3
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Reactant of Route 4
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Reactant of Route 5
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Reactant of Route 6
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester

Citations

For This Compound
1
Citations
T Nagata, T Yoshino, N Haginoya, K Yoshikawa… - Bioorganic & medicinal …, 2009 - Elsevier
In the early 1990’s, we reported on the low-molecular selective fXa inhibitor DX-9065a having two amidino groups. However, it had poor oral bioavailability due to its strong basic …
Number of citations: 51 www.sciencedirect.com

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